molecular formula C25H14F2N4O2S B11589406 (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11589406
M. Wt: 472.5 g/mol
InChI Key: FVQYTVRAXDSUNG-MRCUWXFGSA-N
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Description

The compound (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and fluorophenyl halides, respectively.

    Formation of the Indolone Core: The indolone core can be synthesized through a condensation reaction between an appropriate indole derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored for its effects on various biological pathways. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme interactions.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism by which (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-(2-chlorobenzyl)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-(2-bromobenzyl)-3-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H14F2N4O2S

Molecular Weight

472.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H14F2N4O2S/c26-16-11-9-14(10-12-16)22-28-25-31(29-22)24(33)21(34-25)20-17-6-2-4-8-19(17)30(23(20)32)13-15-5-1-3-7-18(15)27/h1-12H,13H2/b21-20-

InChI Key

FVQYTVRAXDSUNG-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O)F

Origin of Product

United States

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